molecular formula C21H28N2O B3799375 2-[1-benzyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol

Cat. No.: B3799375
M. Wt: 324.5 g/mol
InChI Key: JONSTBSAEDJNJR-UHFFFAOYSA-N
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Description

Compounds like “2-[1-benzyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol” belong to a class of organic compounds known as benzyl alcohols . These are organic compounds containing the phenylmethanol substructure .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzyl group (a benzene ring attached to a CH2 group) and a piperazine ring . The exact structure would depend on the specific locations of the benzyl and piperazinyl groups.


Chemical Reactions Analysis

Reactions of similar compounds often occur at the benzylic position . For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structure. For example, 2-Amino-3-methylbenzyl alcohol has a molecular formula of C8H11NO, an average mass of 137.179 Da, and a monoisotopic mass of 137.084061 Da .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used as a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards of similar compounds depend on their specific structure and use. For example, benzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and is harmful if swallowed or inhaled .

Properties

IUPAC Name

2-[1-benzyl-4-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-18-6-5-9-20(14-18)15-22-11-12-23(21(17-22)10-13-24)16-19-7-3-2-4-8-19/h2-9,14,21,24H,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONSTBSAEDJNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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